molecular formula C11H13NO3 B1595016 ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 22244-22-0

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B1595016
CAS RN: 22244-22-0
M. Wt: 207.23 g/mol
InChI Key: FGYXHLIMQKWPIL-UHFFFAOYSA-N
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Description

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, or ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, is a heterocyclic compound containing an oxazine (1,4-benzoxazine) ring and a carboxylic acid ester group. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and antifungal agents. The compound has also been used as a starting material in the synthesis of other heterocyclic compounds.

Scientific Research Applications

Anti-Cancer Research

Compounds related to ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate have been explored for their potential anti-cancer properties. For instance, derivatives of dihydro-2H-benzoxazines are being studied for their ability to inhibit cancer cell growth and could be used in the design of novel anti-cancer agents .

Antifungal Applications

The structural analogs of the compound have shown substantial antifungal activity against various phytopathogenic fungi. This suggests that ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate could also be synthesized and tested for similar antifungal properties .

Diabetes Treatment Research

Derivatives of dihydro-2H compounds have been used as building blocks in the synthesis of antidiabetic drugs like glimepiride. This indicates a potential application of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in the development of new treatments for diabetes .

Neuropharmacology

Some dihydro-2H-benzoxazine derivatives have been tested as allosteric modulators of kainate receptors, which are involved in synaptic transmission in the nervous system. This suggests possible research applications in neuropharmacology and the treatment of neurological disorders .

Enantioselective Synthesis

The compound’s enantiomers could be synthesized and evaluated for their potential in enantioselective synthesis processes, which are crucial for producing optically active pharmaceuticals with high purity .

Mechanism of Action

Mode of Action

It is known that the compound belongs to the 1,4-benzoxazine class of molecules . These molecules typically interact with their targets through the formation of an oxazine ring . The interaction with the target and any resulting changes would depend on the specific target involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.

properties

IUPAC Name

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-14-11(13)10-7-12-8-5-3-4-6-9(8)15-10/h3-6,10,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYXHLIMQKWPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40944898
Record name Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS RN

22244-22-0
Record name Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22244-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022244220
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2,3-dibromopropionate (8.05 g, 31.0 mmol, Aldrich) in acetone (35 mL) was added o-aminophenol (3.38 g. 31.0 mmol) and potassium carbonate (5.1 g, 36.9 mmol). The reaction mixture was stirred at reflux under a water condenser for 18 h. Upon cooling to room temperature, the reaction was concentrated in vacuo, and the residue was taken up in water (50 mL) and the product was extracted using EtOAc (3×75 mL). The organic fractions were combined, washed with saturated brine (15 mL), dried over sodium sulfate, and concentrated. Purification of the product by flash column chromatography (30% EtOAc/hexane) afforded the title compound as a yellow oil. MS m/z: 208 (M+1).
Quantity
8.05 g
Type
reactant
Reaction Step One
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Ethyl 2,3-dibromopropionate (24 g, 92 mmol) was added dropwise to a refluxing solution of o-aminophenol (10 g, 92 mmol) and potassium carbonate (15 g, 110 mmol) in acetone (100 ml). After 18 h the mixture was cooled and reduced. Ethyl acetate and water were added and the mixture separated. The organic phase was washed with brine, filtered and reduced. Chromatography (30% EtOAc/70% 60-80 petroleum ether) afforded ethyl benzomorpholine-2-carboxylate (4.5 g, 24%) as a red oil.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 2
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 6
ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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